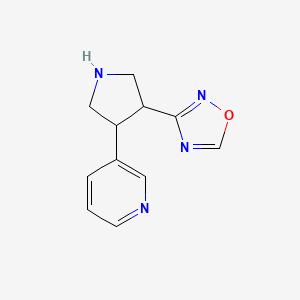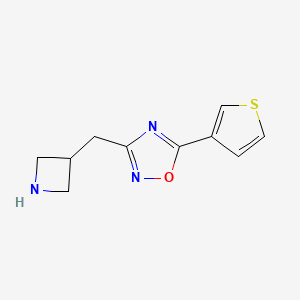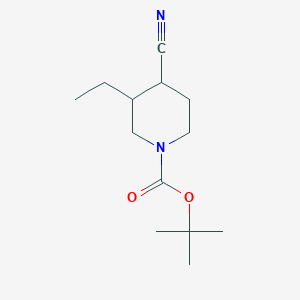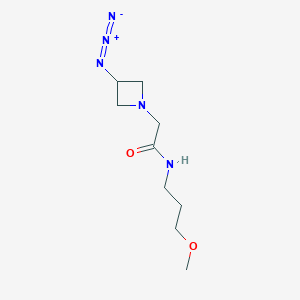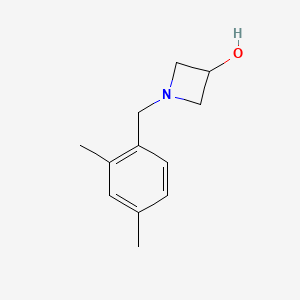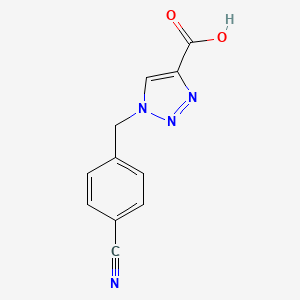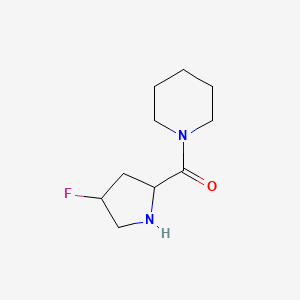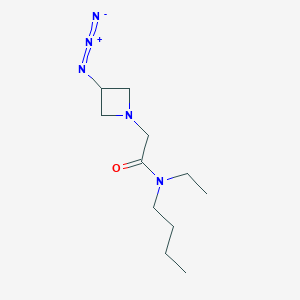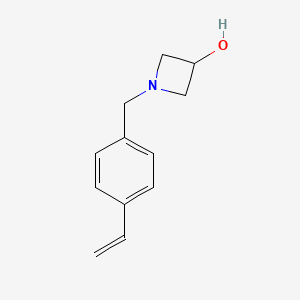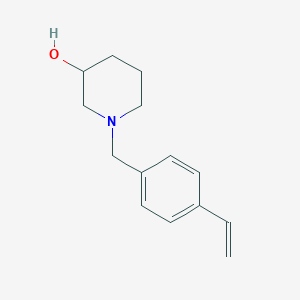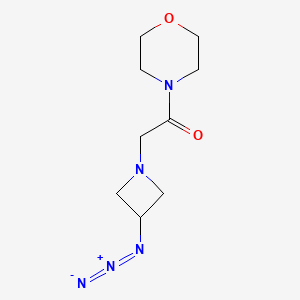
2-(3-Azidoazetidin-1-yl)-1-morpholinoethan-1-one
Übersicht
Beschreibung
2-(3-Azidoazetidin-1-yl)-1-morpholinoethan-1-one, also known as AAM, is an azido-containing heterocyclic compound that has recently become a popular organic synthesis reagent due to its unique reactivity and stability. AAM is widely used in the synthesis of various organic compounds, such as amines, carboxylic acids, and alcohols, and has many potential applications in the fields of organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Building Blocks for Drug Discovery
Compounds incorporating azetidinone and morpholine units are valuable intermediates in drug discovery. The synthesis of asymmetric azetidin-2-ones has been explored for producing novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams, highlighting their utility in creating diverse bicyclic structures with potential therapeutic applications (Van Brabandt et al., 2006). Furthermore, the design of "stretched" analogues of piperidine, piperazine, and morpholine using 3-((hetera)cyclobutyl)azetidine-based isosteres demonstrates their potential in lead optimization programs for drug development (Feskov et al., 2019).
Synthesis of Antimicrobial Agents
Research has shown the successful synthesis of 1,2,4-triazole derivatives containing the morpholine moiety, which exhibited antimicrobial activities. This underscores the role of such compounds in developing new antimicrobial agents, with some demonstrating good or moderate activity against bacterial strains (Sahin et al., 2012). Additionally, the creation of azetidinones derivatives has led to significant antimicrobial activity, highlighting their importance in addressing resistant microbial strains (Lokh et al., 2013).
Antitumor Activity
The exploration of new morpholine-based heterocycles has been significant in the antitumor domain. For instance, the synthesis of new morpholinylchalcones and their conversion into 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones for antitumor evaluation shows promising activities against human lung cancer and hepatocellular carcinoma cell lines. This research indicates the potential of morpholine derivatives in cancer treatment (Muhammad et al., 2017).
Eigenschaften
IUPAC Name |
2-(3-azidoazetidin-1-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2/c10-12-11-8-5-13(6-8)7-9(15)14-1-3-16-4-2-14/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFCKRSOAWNDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



